(3S)-3-aminopyrrolidine-3-carboxylic acid
Overview
Description
(3S)-3-aminopyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Application
(3S)-3-aminopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutically active substances. For instance, Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which is significant for industrial preparation due to its cost-effectiveness and mild reaction conditions (Han et al., 2018).
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis approaches. For example, Tang et al. (2005) described a carbanionic approach to synthesize trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was also applied in the asymmetric synthesis of (+)-Absouline, an aminopyrrolizidine alkaloid (Tang et al., 2005).
Enantiomer Synthesis
Bunnage et al. (2004) focused on the diastereoselective conjugate addition for synthesizing cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, highlighting its significance in enantioselective synthesis (Bunnage et al., 2004).
Exploration of Conformation-Activity Relationships
Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acids using (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid. Their research is crucial for understanding conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Organocatalysis
In the field of organocatalysis, Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from this compound, effectively catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Mechanism of Action
Target of Action
It’s structurally similar to omega-3 fatty acids , which are known to interact with a variety of cellular targets, including G-protein-coupled receptors and enzymes involved in amino acid and protein biosynthesis .
Mode of Action
Omega-3 fatty acids are known to affect the function of cell receptors in cellular membranes, provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .
Biochemical Pathways
Omega-3 fatty acids, which share structural similarities, are known to play a critical role in metabolism and cellular function . They are involved in the synthesis of eicosanoids and other lipid mediators such as resolvins and protectins .
Pharmacokinetics
They are absorbed in the gut and distributed throughout the body, particularly to the brain and retina . They are metabolized in the liver and excreted via the kidneys .
Result of Action
They can help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminopyrrolidine-3-carboxylic acid. Factors such as temperature, light, pH, and nutrient availability can affect the biochemical composition of similar compounds like omega-3 fatty acids .
Properties
IUPAC Name |
(3S)-3-aminopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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